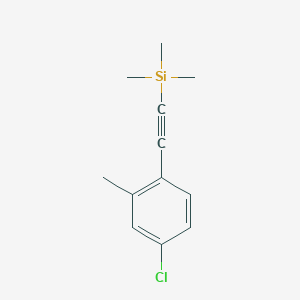
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: is a chemical compound with the molecular formula C12H15ClSi. It is a derivative of phenylethynyl with a chloro and methyl group on the benzene ring and a trimethylsilyl group attached to the ethynyl group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloro-2-methylbenzene and trimethylsilyl chloride .
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide , and a suitable solvent like dimethylformamide (DMF) .
Procedure: The base deprotonates the benzene ring, forming a phenyl anion, which then reacts with trimethylsilyl chloride to form the desired product.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The product is purified using techniques such as column chromatography to remove impurities and byproducts.
化学反応の分析
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-2-methylbenzoic acid using oxidizing agents like chromium trioxide .
Reduction: Reduction reactions can convert the compound to 4-chloro-2-methylbenzene using reducing agents like lithium aluminum hydride .
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether.
Substitution: Various nucleophiles, such as alcohols or amines, in the presence of a catalyst.
Major Products Formed:
4-chloro-2-methylbenzoic acid: (from oxidation)
4-chloro-2-methylbenzene: (from reduction)
Various substituted phenylethynyl compounds (from substitution reactions)
科学的研究の応用
(4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: It is used in the production of materials and chemicals that require specific functional groups.
作用機序
The mechanism by which (4-Chloro-2-methyl-phenylethynyl)-trimethyl-silane exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at the ethynyl position. The compound can also participate in cross-coupling reactions, forming carbon-carbon bonds essential for building complex organic molecules.
類似化合物との比較
Trimethylsilyl chloride
Trimethylsilane
Phenylethynyl derivatives
特性
分子式 |
C12H15ClSi |
|---|---|
分子量 |
222.78 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClSi/c1-10-9-12(13)6-5-11(10)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChIキー |
OAXRNWDBJZLZCX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















